molecular formula C15H14N4O4 B11941310 N,N'-Bis(2-methyl-5-nitrophenyl)formamidine CAS No. 30878-35-4

N,N'-Bis(2-methyl-5-nitrophenyl)formamidine

Cat. No.: B11941310
CAS No.: 30878-35-4
M. Wt: 314.30 g/mol
InChI Key: SGAHUNZKOXQOFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-methyl-5-nitrophenyl)formamidine typically involves the reaction of 2-methyl-5-nitroaniline with formamidine acetate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-methyl-5-nitrophenyl)formamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Bis(2-methyl-5-nitrophenyl)formamidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-methyl-5-nitrophenyl)formamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and formamidine core play a crucial role in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2-methyl-5-nitrophenyl)formamidine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

30878-35-4

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

N,N'-bis(2-methyl-5-nitrophenyl)methanimidamide

InChI

InChI=1S/C15H14N4O4/c1-10-3-5-12(18(20)21)7-14(10)16-9-17-15-8-13(19(22)23)6-4-11(15)2/h3-9H,1-2H3,(H,16,17)

InChI Key

SGAHUNZKOXQOFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC=NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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